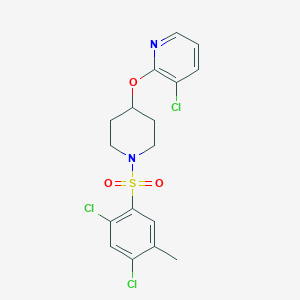![molecular formula C24H24N4O2 B2928394 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine CAS No. 1251600-95-9](/img/no-structure.png)
3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are a phenyl ring with a methoxy group, and another phenyl ring with a pyrrolidin-1-ylcarbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, phenyl rings, and the pyrrolidin-1-ylcarbonyl group would contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For instance, the pyridazine ring might undergo reactions at the nitrogen atoms, and the methoxy group could potentially be replaced by other groups in a substitution reaction .Applications De Recherche Scientifique
Herbicidal Activities
Research into pyridazine derivatives, including those structurally related to 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine, has revealed significant herbicidal activities. Xu et al. (2012) synthesized a series of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. These compounds exhibited exceptional herbicidal activities, with some showing effectiveness at very low dosages. This suggests potential agricultural applications, particularly in weed management and crop protection Xu et al., 2012.
Synthesis and Characterization
The chemical synthesis and characterization of compounds related to this compound have been extensively studied. Zohdi et al. (1997) reported the synthesis of various heterocyclic compounds, including pyrazolo[3,4-d]pyridazines and pyrrolidino[3,4-d]isoxazolines. These efforts contribute to a deeper understanding of the chemical properties and potential applications of these compounds in pharmaceuticals and materials science Zohdi et al., 1997.
Antimicrobial Activity
Compounds structurally similar to this compound have been explored for their antimicrobial properties. Mickevičienė et al. (2015) synthesized derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties. These compounds showed promising antimicrobial activity against various bacteria and fungi, indicating potential for the development of new antimicrobial agents Mickevičienė et al., 2015.
Anticancer Evaluation
The exploration of pyridazine derivatives for anticancer activity has led to the identification of compounds with significant potential. Popovici et al. (2019) synthesized and evaluated new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives, showing promising in vitro anticancer activity against a variety of cancer cell lines. This research underscores the potential of pyridazine derivatives in the development of new anticancer therapies Popovici et al., 2019.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine involves the reaction of 2-methoxyphenol with 2-bromo-5-nitropyridazine to form 3-(2-methoxyphenoxy)pyridazine. This intermediate is then reacted with 4-(pyrrolidin-1-ylcarbonyl)benzeneboronic acid in the presence of a palladium catalyst to form the final product.", "Starting Materials": [ "2-methoxyphenol", "2-bromo-5-nitropyridazine", "4-(pyrrolidin-1-ylcarbonyl)benzeneboronic acid", "palladium catalyst" ], "Reaction": [ "Step 1: 2-methoxyphenol is reacted with 2-bromo-5-nitropyridazine in the presence of a base such as potassium carbonate to form 3-(2-methoxyphenoxy)pyridazine.", "Step 2: 3-(2-methoxyphenoxy)pyridazine is then reacted with 4-(pyrrolidin-1-ylcarbonyl)benzeneboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate to form the final product, 3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine." ] } | |
Numéro CAS |
1251600-95-9 |
Formule moléculaire |
C24H24N4O2 |
Poids moléculaire |
400.482 |
Nom IUPAC |
N-cyclohexyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-15-7-10-18(11-8-15)28-24(30)20-14-25-21-12-9-16(13-19(21)22(20)27-28)23(29)26-17-5-3-2-4-6-17/h7-14,17,27H,2-6H2,1H3,(H,26,29) |
Clé InChI |
HPUCYSFNEWWKAC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5CCCCC5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(3-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2928311.png)
![4,7,8-Trimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2928313.png)
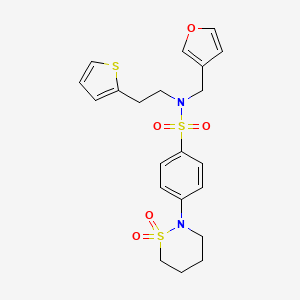
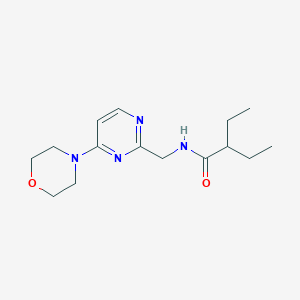
![4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2928316.png)
![7,7-Dimethyl-1-(((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2928317.png)
![5-Benzyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2928318.png)
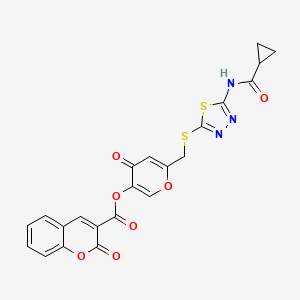
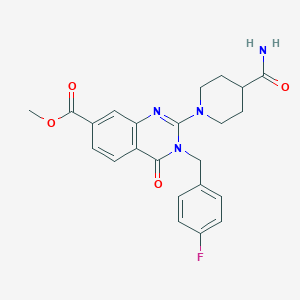
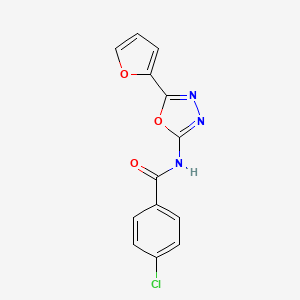
![8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B2928324.png)
![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2928325.png)
![Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2928326.png)
